molecular formula C11H12O6 B14126918 3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid CAS No. 128823-80-3

3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid

Cat. No.: B14126918
CAS No.: 128823-80-3
M. Wt: 240.21 g/mol
InChI Key: MKDRDNZMGUXDIU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid, also known as Veratric acid, is a derivative of benzoic acid. It is characterized by the presence of two methoxy groups and a methoxycarbonyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid typically involves the esterification of 3,4-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybenzoic acid
  • 3,4-Dimethylprotocatechuic acid
  • Veratrumenoic acid
  • Veratrylic acid

Uniqueness

3,4-Dimethoxy-2-(methoxycarbonyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxycarbonyl group differentiates it from other similar compounds, making it valuable in various synthetic and research applications .

Properties

CAS No.

128823-80-3

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

3,4-dimethoxy-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C11H12O6/c1-15-7-5-4-6(10(12)13)8(9(7)16-2)11(14)17-3/h4-5H,1-3H3,(H,12,13)

InChI Key

MKDRDNZMGUXDIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)C(=O)OC)OC

Origin of Product

United States

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